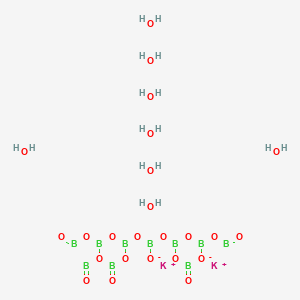
Chromium carbide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium carbide (Cr3C2) is a refractory ceramic compound. It is a combination of the elements chromium and carbon. This compound has high hardness, high strength, and good corrosion resistance . There are several different compounds of this compound that can be formed, each with slightly different mechanical properties and applications .
Synthesis Analysis
This compound can be synthesized by a combination of aluminothermic reduction and vacuum furnacing at temperatures of 1500°C and above . A blend of chromium metal, chromium oxide, and carbon is prepared and then loaded into a vacuum furnace. The carbon reacts with the chromium oxide to form chromium metal and carbon monoxide gas, which is drawn off into the vacuum pumps. The chromium metal then combines with the remaining carbon to form the this compound .
Molecular Structure Analysis
There are three different crystal structures for this compound corresponding to the three different chemical compositions. Cr23C6 has a cubic crystal structure, Cr7C3 has a hexagonal crystal structure, and Cr3C2 has an orthorhombic crystal structure . The exact balance between the chromium oxide, chromium metal, and carbon determines the grade of this compound that is produced .
Chemical Reactions Analysis
The thermodynamics of chromium-carbide formation in Fe–Cr–C melts indicates that primary solidification of chromium carbides above 1723 K is impossible. The deposition of carbide phase at lower temperatures is only possible in solid metal . The oxidization of carbon also leads to the breakdown of carbides—in particular, this compound .
Physical And Chemical Properties Analysis
This compound exists as a gray solid at standard conditions. It is extremely hard and corrosion resistant . It is also a refractory compound, which means that it retains its strength at high temperatures . The hardness of the three compositions of this compound varies: Cr23C6 has a Vickers hardness of 976 kg/mm², Cr7C3 has a microhardness of 1336 kg/mm², and Cr3C2 is the most durable with a microhardness of 2280 kg/mm² .
Mécanisme D'action
Chromium carbides are hard and their general use is to provide hard wear-resistant coatings on parts that need to be protected . When chromium carbide crystals are integrated into the surface of a metal, it improves the wear resistance and corrosion resistance of the metal, and maintains these properties at elevated temperatures .
Safety and Hazards
Chromium carbide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid . In case of fire, dry sand, carbon dioxide (CO2), or powder should be used for extinction . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Orientations Futures
The future directions of chromium carbide research include the development of materials and methods for coating application, which is of great importance . The influence of applied pressure on electronic structure, elastic behavior, Debye temperature, and hardness of Cr7C3, Cr3C2, and Cr23C6 have been investigated by the density functional theory (DFT) method . This study provides a theoretical base for future experimental research and exhibits the promise of this compound ceramics in a wide range of applications .
Propriétés
Numéro CAS |
11130-49-7 |
|---|---|
Formule moléculaire |
C21H42ClNO4 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



